(2-oxoquinolin-1(2H)-yl)acetaldehyde

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

(2-Oxoquinolin-1(2H)-yl)acetaldehyde (CAS 203859-91-0) is a heterocyclic aldehyde belonging to the quinolin-2(1H)-one family, bearing a reactive acetaldehyde side chain at the N1 position of the 2-oxoquinoline core. Its molecular formula is C₁₁H₉NO₂ with a molecular weight of 187.19 g/mol and a predicted polar surface area of 37.38 Ų, placing it within fragment-like physicochemical space (MW < 250 Da, PSA < 90 Ų).

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8651644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxoquinolin-1(2H)-yl)acetaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)N2CC=O
InChIInChI=1S/C11H9NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-6,8H,7H2
InChIKeyWDZREIVAMFZTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxoquinolin-1(2H)-yl)acetaldehyde – Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


(2-Oxoquinolin-1(2H)-yl)acetaldehyde (CAS 203859-91-0) is a heterocyclic aldehyde belonging to the quinolin-2(1H)-one family, bearing a reactive acetaldehyde side chain at the N1 position of the 2-oxoquinoline core . Its molecular formula is C₁₁H₉NO₂ with a molecular weight of 187.19 g/mol and a predicted polar surface area of 37.38 Ų, placing it within fragment-like physicochemical space (MW < 250 Da, PSA < 90 Ų) [1]. The compound is supplied as a research-grade intermediate typically at ≥95% purity and is structurally characterized by the presence of both a conjugated quinolin-2-one chromophore and a free aldehyde functional group, which confer distinct reactivity profiles compared to the more extensively characterized 2-oxoquinoline-1-acetic acid and 2-oxoquinoline-1-propanoic acid derivative classes [2].

Why (2-Oxoquinolin-1(2H)-yl)acetaldehyde Cannot Be Replaced by Other 2-Oxoquinoline Derivatives in Aldehyde-Dependent Applications


Compounds within the 2-oxoquinoline family exhibit radically divergent biological and chemical behavior depending on the nature of the N1 substituent. The 1-acetic acid derivatives (e.g., compounds 9a–e) function as aldose reductase inhibitors via an N-acylglycine pharmacophore with IC₅₀ values of 0.45–6.0 μM [1], while 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been optimized as dual EGFR inhibitors and cytotoxic agents with IC₅₀ values of 16.89 nM against EGFR [2]. The target compound, bearing an aldehyde rather than a carboxylic acid at the N1 side chain terminus, occupies a distinct chemical space: its electrophilic carbonyl enables condensation chemistry (Schiff bases, hydrazones, oximes) that is inaccessible to the carboxylate analogs without prior activation [3]. Furthermore, the oxidation state of the acetaldehyde side chain dictates the compound's ability to serve as either a substrate probe or inhibitor for aldehyde-metabolizing enzymes such as ALDH1A1, ALDH2, and aldehyde oxidase—targets for which structurally distinct quinoline-based inhibitors like NCT-505 (IC₅₀ = 7 nM against ALDH1A1) have been optimized through extensive medicinal chemistry that deliberately excluded a free aldehyde warhead [4]. Substituting a carboxylic acid or amide analog for the aldehyde-containing compound would fundamentally alter the reactive and recognition properties, making generic in-class interchange scientifically invalid.

Quantitative Differentiation Evidence for (2-Oxoquinolin-1(2H)-yl)acetaldehyde Versus Closest In-Class Comparators


Aldehyde Oxidation State Enables Chemical Derivatization Pathways Unavailable to 2-Oxoquinoline-1-acetic Acid Analogs

The target compound possesses a free aldehyde group at the N1 side chain terminus, enabling direct condensation with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes without pre-activation steps. In contrast, the closest structural analogs—2-oxoquinoline-1-acetic acid derivatives (e.g., 9a–e, IC₅₀ aldose reductase = 0.45–6.0 μM)—bear a carboxylic acid terminus that requires coupling reagents (DCC, HATU) for amide bond formation, limiting their use in one-pot derivatization or bioconjugation workflows [1]. The aldehyde also permits reductive amination to secondary or tertiary amines, a transformation that is not directly accessible from the carboxylic acid oxidation state [2]. Organocatalytic synthetic methodology has been established for the direct stereoselective addition of aldehydes to acylquinolinium ions, providing a documented route to N-aldehyde-substituted quinolin-2-ones with yields up to 62% and enantiomeric excess of 46% ee [3].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Fragment-Like Physicochemical Profile (MW 187.19) Contrasts with Lead-Like Quinoline ALDH1A1 Inhibitors (MW > 400)

(2-Oxoquinolin-1(2H)-yl)acetaldehyde possesses a molecular weight of 187.19 g/mol with only 2 rotatable bonds and a predicted polar surface area of 37.38 Ų, placing it firmly within fragment-like chemical space as defined by the Rule of Three (MW < 250, H-bond donors ≤ 3, H-bond acceptors ≤ 6, clogP ≤ 3) . In contrast, the clinically optimized quinoline-based ALDH1A1 inhibitors NCT-505 (compound 86) and NCT-506 (compound 91) have molecular weights exceeding 400 g/mol, multiple rotatable bonds, and extended substitution patterns at the 3- and 4-positions of the quinoline core that were introduced during lead optimization to improve potency and pharmacokinetic properties [1]. This fragment-versus-lead size differential makes the target compound suitable as a starting point for fragment-based screening or fragment-growing campaigns targeting aldehyde-interacting enzymes, whereas NCT-505/506 represent late-stage lead compounds that have exhausted much of their optimizable chemical space [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Profiling

Direct Synthetic Precursor Relationship to the Validated 2-Oxoquinoline-1-acetic Acid Aldose Reductase Pharmacophore

The target compound can be directly oxidized (e.g., Pinnick oxidation, Jones oxidation, or Ag₂O) to yield the corresponding 2-oxoquinoline-1-acetic acid, a validated pharmacophore that delivers aldose reductase inhibition with IC₅₀ values of 0.45–6.0 μM in the rat lens assay [1]. This precursor relationship is structurally unique: alternative 2-oxoquinoline analogs such as the N-propanoic acid derivatives (e.g., compound 9e, EGFR IC₅₀ = 16.89 nM [2]) or the 4-substituted quinoline ALDH1A1 inhibitors (e.g., NCT-505, ALDH1A1 IC₅₀ = 7 nM [3]) cannot be chemically interconverted to the 1-acetic acid pharmacophore through a single-step oxidation. The aldehyde therefore serves as a late-stage diversification point: oxidation yields the aldose reductase-targeting acid, while reductive amination or hydrazone formation can generate libraries targeting alternative biological space [4].

Aldose Reductase Inhibition Pharmacophore Mapping Synthetic Intermediate

Electrophilic Aldehyde Warhead Differentiates Target Compound from Non-Covalent Quinoline ALDH Inhibitors in Mechanistic Probe Applications

The target compound's aldehyde moiety mimics the natural aldehyde substrates of ALDH enzymes, potentially enabling it to function as a substrate-competitive probe or mechanism-based tool compound. The well-characterized quinoline ALDH1A1 inhibitors NCT-505 and NCT-506 achieve their potency (IC₅₀ = 7 nM and <100 nM respectively) through non-covalent binding to the enzyme active site, as demonstrated by cellular thermal shift assays (CETSA) showing target engagement without covalent modification [1]. In contrast, aldehydes are known to form reversible covalent hemithioacetal or thiohemiacetal intermediates with the catalytic cysteine (Cys302 in ALDH1A1) in the ALDH active site [2]. This mechanistic distinction is critical: the non-covalent quinoline inhibitors demonstrate selectivity over ALDH isozymes (ALDH1A2 IC₅₀ >57 μM, ALDH3A1 IC₅₀ >57 μM for NCT-505 [1]), whereas aldehyde-containing compounds may interact differentially across the ALDH family depending on active-site cysteine accessibility and the specific aldehyde chain length—a parameter known to affect ALDH1 vs. ALDH2 discrimination by up to 5 orders of magnitude in Km [3].

Aldehyde Dehydrogenase Activity-Based Probe Covalent Inhibitor Design

Structural Compactness (2 Rotatable Bonds) Versus N-Propanoic Acid Derivatives Supports Crystallography and Fragment-Screening Applications

With only 2 rotatable bonds in its N1 side chain, (2-oxoquinolin-1(2H)-yl)acetaldehyde exhibits significantly reduced conformational flexibility compared to the N-propanoic acid derivatives such as compound 9e (ACS Omega 2024), which possess 4–5 rotatable bonds in the N1 substituent alone [1]. In fragment-based drug discovery, low rotatable bond count correlates with higher ligand efficiency and improved success rates in crystallographic fragment screening, as conformational restraint reduces entropic penalties upon binding [2]. The 2-oxoquinoline-1-acetic acid SAR data demonstrate that insertion of an additional methylene unit (converting –CH₂COOH to –CH₂CH₂COOH) results in reduced inhibitory potency against aldose reductase [3], directly evidencing that the length and flexibility of the N1 side chain is a critical determinant of biological activity within this chemotype.

Structural Biology X-ray Crystallography Fragment Screening

Highest-Value Application Scenarios for (2-Oxoquinolin-1(2H)-yl)acetaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Screening Against Aldehyde Dehydrogenase and Aldose Reductase Targets

The compound's fragment-like MW (187.19 g/mol), low rotatable bond count (2), and aldehyde warhead make it an ideal candidate for fragment-based screening libraries targeting ALDH1A1, ALDH2, or aldose reductase. Unlike the lead-like quinoline ALDH1A1 inhibitors NCT-505 (MW > 400, IC₅₀ 7 nM) that are too large for fragment screening, the target compound occupies the optimal fragment chemical space and can be elaborated via structure-guided fragment growing [1]. Its aldehyde group can form reversible covalent interactions with active-site cysteine residues, providing a detectable binding signal in biophysical assays (SPR, TSA, X-ray crystallography) [2].

Late-Stage Diversification Intermediate for 2-Oxoquinoline-Focused Compound Libraries

The free aldehyde functionality enables rapid parallel derivatization through Schiff base formation, reductive amination, or oxidation to the carboxylic acid pharmacophore (IC₅₀ 0.45–6.0 μM against aldose reductase) [1]. This positions the compound as a single procurement item that can generate diverse screening subsets without requiring multiple precursor acquisitions. The organocatalytic synthetic route to N-aldehyde quinolin-2-ones (62% yield, 46% ee reported for related substrates) provides a scalable entry to this scaffold [2].

Mechanistic Probe Development for ALDH Isozyme Selectivity Studies

Aldehyde chain length is a known determinant of ALDH1 vs. ALDH2 selectivity, with aliphatic aldehyde chain length changes altering discrimination by up to 100,000-fold in Km [1]. The target compound's acetaldehyde side chain occupies a specific position in this structure-selectivity landscape, distinct from the non-covalent quinoline inhibitors (NCT-505/506) that achieve selectivity through shape complementarity rather than covalent intermediate formation [2]. This makes it a valuable tool for probing the role of the aldehyde-binding pocket across ALDH isozymes.

Crystallographic Studies of 2-Oxoquinoline-Enzyme Complexes Requiring Low Conformational Flexibility

With only 2 rotatable bonds, the target compound is more likely to yield well-resolved electron density in protein-ligand co-crystal structures compared to longer-chain analogs such as the N-propanoic acid derivatives (4–5 rotatable bonds) [1]. The SAR established by DeRuiter et al. demonstrates that side-chain length directly impacts potency against aldose reductase, with chain elongation reducing activity [2], confirming that the compact acetaldehyde side chain is biologically relevant and structurally informative for crystallographic studies.

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